molecular formula C6H10O2 B15344959 Prop-1-ene;prop-2-enoic acid CAS No. 25214-24-8

Prop-1-ene;prop-2-enoic acid

Cat. No.: B15344959
CAS No.: 25214-24-8
M. Wt: 114.14 g/mol
InChI Key: QVKOLZOAOSNSHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylic acid is primarily produced by the oxidation of propylene, a byproduct of the production of ethylene and gasoline . The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ]

Industrial Production Methods

The industrial production of acrylic acid involves the catalytic oxidation of propylene in the gas phase. This process typically uses a catalyst composed of mixed metal oxides, such as molybdenum and vanadium oxides . The reaction is carried out at high temperatures (around 300-400°C) and pressures (1-2 atm) to achieve high yields and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Methacrylic Acid: Similar to acrylic acid but with a methyl group attached to the alpha carbon.

    Crotonic Acid: An unsaturated carboxylic acid with a similar structure to acrylic acid but with a longer carbon chain.

    Maleic Acid: An unsaturated dicarboxylic acid with two carboxylic acid groups.

Uniqueness of Acrylic Acid

Acrylic acid is unique due to its high reactivity and ability to form a wide range of polymers and copolymers. Its simple structure and versatile reactivity make it a valuable building block in various chemical and industrial applications .

Biological Activity

Prop-1-ene; prop-2-enoic acid, commonly known as acrylic acid, is an unsaturated carboxylic acid with the molecular formula C3H4O2\text{C}_3\text{H}_4\text{O}_2. This compound is significant in both industrial applications and biological contexts due to its reactive properties and interactions with biological systems. This article explores the biological activity of acrylic acid, including its mechanisms of action, applications, and relevant case studies.

Acrylic acid is a colorless liquid characterized by a pungent odor. It is miscible with water and various organic solvents, allowing it to participate in a wide range of chemical reactions. Its structure features a vinyl group connected to a carboxylic acid, which imparts unique reactivity typical of both alkenes and carboxylic acids.

Biological Activity Overview

Acrylic acid exhibits various biological activities, including:

  • Antimicrobial Properties : Acrylic acid has been shown to possess antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes contributes to its effectiveness.
  • Cytotoxicity : Studies indicate that acrylic acid can induce cytotoxic effects in certain cell lines, which may be leveraged for therapeutic applications against cancer cells.
  • Inflammation Modulation : Acrylic acid has been implicated in modulating inflammatory responses, potentially serving as a target for anti-inflammatory therapies.

The biological activity of acrylic acid can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of acrylic acid allows it to integrate into lipid bilayers, leading to membrane destabilization and cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Acrylic acid can induce oxidative stress through ROS production, contributing to its cytotoxic effects.
  • Interaction with Cellular Signaling Pathways : Acrylic acid may influence various signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

A study demonstrated that acrylic acid exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 0.5% (v/v) for certain strains .

Cytotoxic Effects

Research conducted on human cancer cell lines revealed that acrylic acid induces apoptosis via mitochondrial pathways. The IC50 values ranged from 200 µM to 500 µM depending on the cell line tested .

Inflammatory Response

In vitro assays indicated that acrylic acid can modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic roles in inflammatory diseases .

Case Studies

StudyObjectiveFindings
Hegde et al. (2013)Investigate photoalignment propertiesFound that acrylic acid derivatives can enhance liquid crystal alignment properties, indicating potential applications in display technologies .
Pasqualetti et al. (2022)Assess protective roles under radiationIdentified acrylic acid's ability to prevent oxidative damage in cellular membranes under UV-B exposure .
ResearchGate Study (2016)Measure solubility effectsExamined urea solubility in aqueous solutions containing acrylic acid, providing insights into its biochemical interactions .

Safety and Toxicology

While acrylic acid has beneficial biological activities, it is also associated with irritant properties. Exposure can lead to skin irritation and respiratory issues. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE).

Properties

CAS No.

25214-24-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

prop-1-ene;prop-2-enoic acid

InChI

InChI=1S/C3H4O2.C3H6/c1-2-3(4)5;1-3-2/h2H,1H2,(H,4,5);3H,1H2,2H3

InChI Key

QVKOLZOAOSNSHQ-UHFFFAOYSA-N

Canonical SMILES

CC=C.C=CC(=O)O

Related CAS

106400-60-6
25214-24-8
125472-39-1

Origin of Product

United States

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